molecular formula C14H12N6O3 B2406668 (1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide CAS No. 477710-12-6

(1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide

Cat. No.: B2406668
CAS No.: 477710-12-6
M. Wt: 312.289
InChI Key: BKMRBYHXWXDJNA-SFQUDFHCSA-N
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Description

(1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitroaniline group, and a cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration of Aniline: The nitroaniline group is introduced by nitrating aniline using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the pyrazole ring with the nitroaniline group and introducing the cyanide moiety through a condensation reaction, often using a cyanating agent like cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroaniline group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced nitro groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitroaniline group may participate in redox reactions, while the cyanide moiety can interact with metal ions, affecting their biological availability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide is unique due to its combination of a pyrazole ring, nitroaniline group, and cyanide moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3/c1-9-7-10(2)19(18-9)14(21)12(8-15)17-16-11-5-3-4-6-13(11)20(22)23/h3-7,16H,1-2H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMRBYHXWXDJNA-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C(=NNC2=CC=CC=C2[N+](=O)[O-])C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(=O)/C(=N/NC2=CC=CC=C2[N+](=O)[O-])/C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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